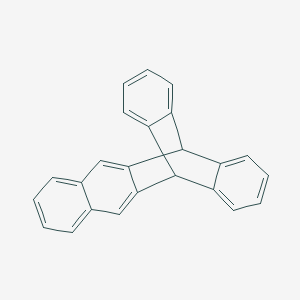

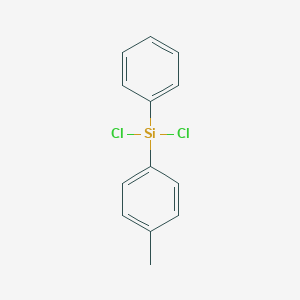

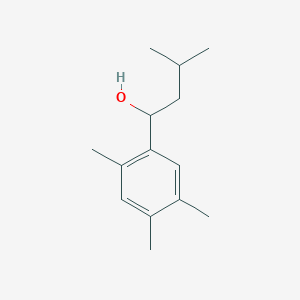

![molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9](/img/structure/B79480.png)

8-Bromo-6-nitroimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine involves several key steps. For example, 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a closely related compound, is prepared and reacted under S_RN_1 conditions with different nucleophiles to study the reactivity of halides present in the molecule (Vanelle et al., 2008). Another approach for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine has been developed to expand the structural diversity of its derivatives through Suzuki–Miyaura cross-coupling and subsequent transformations (Bazin et al., 2013).

Molecular Structure Analysis

Molecular structure and conformation are crucial for understanding the chemical behavior of 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives. For instance, synthesis and structure elucidation of similar bromo-imidazo pyridine derivatives highlight the importance of structural analysis in determining their potential as tyrosyl-tRNA synthetase inhibitors, utilizing techniques like X-ray crystallography and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions due to its active functional groups. The presence of the bromo and nitro groups allows for nucleophilic aromatic substitution reactions, facilitating the synthesis of a wide array of functionalized derivatives. These chemical transformations enable the exploration of antiparasitic structure-activity relationships in related compounds (Paoli-Lombardo et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of New Derivatives : 8-Bromo-6-nitroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of diverse organic compounds. For instance, Vanelle et al. (2008) detailed the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting its utility in organic synthesis (Vanelle, Szabo, & Crozet, 2008).

Tricyclic Pyridinones Synthesis : Castera-Ducros et al. (2006) utilized 8-Bromo-6-nitroimidazo[1,2-a]pyridine for the efficient synthesis of new tricyclic pyridinones, demonstrating its role in creating complex molecular architectures (Castera-Ducros, Crozet, & Vanelle, 2006).

Medicinal Chemistry and Drug Design

Antitrypanosomatid Molecules : Fersing et al. (2018) explored 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives for their potential as antitrypanosomatid molecules. They discovered compounds with significant activity against specific parasites, highlighting its importance in drug development (Fersing et al., 2018).

Antibacterial and Antifungal Agents : Zaprutko et al. (1989) synthesized nitroimidazole derivatives, including those related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine, demonstrating antibacterial and fungicidal activity. This suggests its potential in creating new antimicrobial agents (Zaprutko et al., 1989).

Materials Science

- Electrophilic Substitution Studies : Salgado-Zamora et al. (2008) investigated electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine, providing insights into the electron density distribution and reactivity of related imidazo[1,2-a]pyridine derivatives. This research aids in understanding the chemical properties of such compounds in materials science (Salgado-Zamora, Velázquez, Mejía, Campos-Aldrete, Jiménez, & Cervantes, 2008).

Safety And Hazards

Propiedades

IUPAC Name |

8-bromo-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACLYOLSQUCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650053 |

Source

|

| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

CAS RN |

957187-28-9 |

Source

|

| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

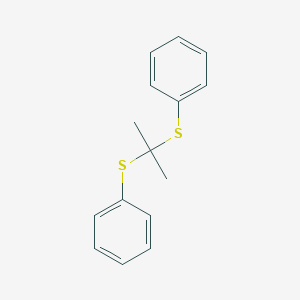

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)

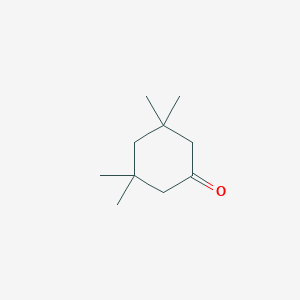

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)

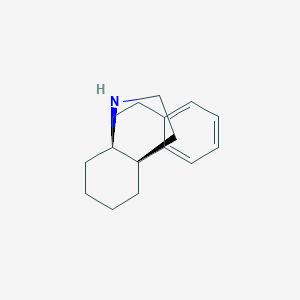

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)